molecular formula C17H12Cl2N2O2 B2542342 (Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide CAS No. 444072-98-4

(Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide

Cat. No.: B2542342
CAS No.: 444072-98-4
M. Wt: 347.2
InChI Key: ICVYHYNCNOOALL-UHFFFAOYSA-N
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Description

“(Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide” is a compound that has been studied for its antimicrobial activities . It is a chalcone-based compound, which are naturally occurring flavonoids comprising of two aromatic rings allied by three carbon atoms forming an α-β unsaturated carbonyl compound .


Synthesis Analysis

The synthesis of this compound involves the condensation of aldehydes and ketones to form chalcones. The terminal alkyne of chalcones and different aryl azides cyclization produced chalcone-based 1,2,3-triazoles through 1,3-dipolar cycloaddition (click reaction) .


Molecular Structure Analysis

The molecular structure of this compound was elucidated using single-crystal X-ray diffraction technique . The compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of aldehydes and ketones, and 1,3-dipolar cycloaddition .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using various techniques such as FT-IR, UV–visible, 1 H NMR, HRMS . The HOMO–LUMO energy gap, experimentally (4.1096) and theoretically calculated (4.09096) are nearly the same .

Properties

IUPAC Name

(Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c18-15-2-1-3-16(19)14(15)10-23-13-6-4-11(5-7-13)8-12(9-20)17(21)22/h1-8H,10H2,(H2,21,22)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVYHYNCNOOALL-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=C(C#N)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=C(/C#N)\C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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